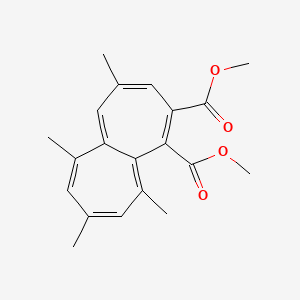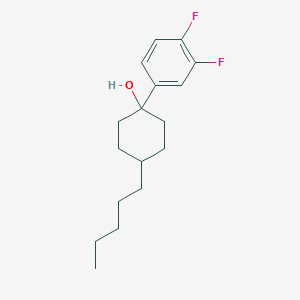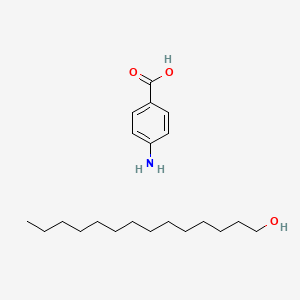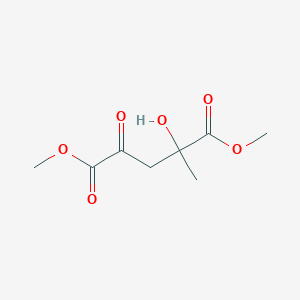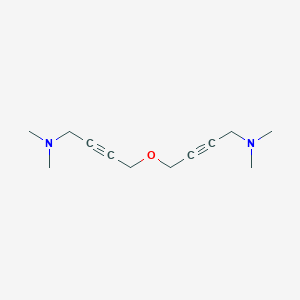
4,4'-Oxybis(N,N-dimethylbut-2-yn-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) is a chemical compound with a unique structure that features an oxygen bridge between two N,N-dimethylbut-2-yn-1-amine groups
Méthodes De Préparation
The synthesis of 4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) can be achieved through several routes. One common method involves the reaction of N,N-dimethylbut-2-yn-1-amine with an appropriate oxygen donor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The oxygen bridge and the N,N-dimethylbut-2-yn-1-amine groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) can be compared with similar compounds such as:
N,N-Dimethylbut-2-yn-1-amine: Lacks the oxygen bridge, resulting in different reactivity and applications.
4,4’-Oxybis(benzene-1,2-diamine): Contains an oxygen bridge but with different functional groups, leading to distinct chemical properties and uses.
Dimethylthiambutene: An opioid analgesic with a different structure and pharmacological profile.
Propriétés
Numéro CAS |
105838-80-0 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)but-2-ynoxy]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-13(2)9-5-7-11-15-12-8-6-10-14(3)4/h9-12H2,1-4H3 |
Clé InChI |
PLJUEGHATWCPPW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CCOCC#CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
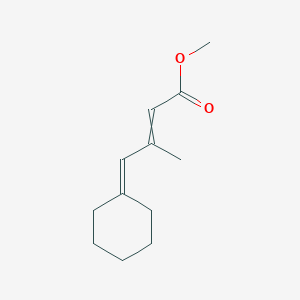
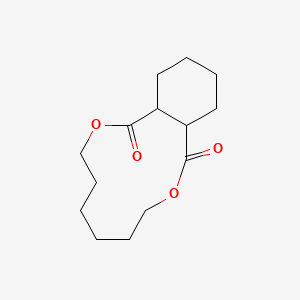
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
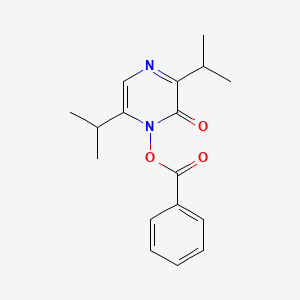
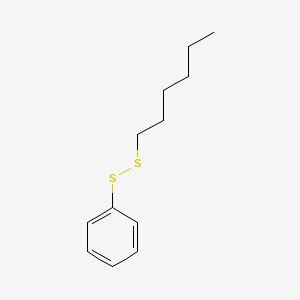

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
